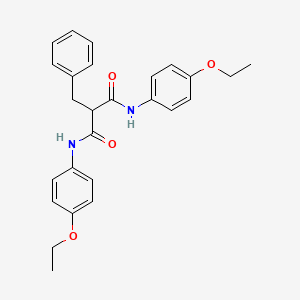

![molecular formula C23H22O7 B3536142 methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate CAS No. 694497-78-4](/img/structure/B3536142.png)

methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Overview

Description

Scientific Research Applications

Chromenes and Derivatives in Liverwort

A study by Feld, Rycroft, and Zapp (2004) identified chemical compounds in the liverwort Pedinophyllum interruptum, including chromenes and prenylated benzoic acid derivatives similar to the queried compound. These compounds were isolated and structurally elucidated using NMR spectroscopy and mass spectrometry, contributing to understanding the chemical diversity in liverworts and their potential applications in natural product chemistry and pharmacology (Feld, Rycroft, & Zapp, 2004).

Novel Cyclic Phosphonic Analogues

Elż and Slawomir (1999) investigated the reaction of chromene derivatives with amines, leading to the formation of novel cyclic phosphonic analogues. This research highlights the potential of chromene-based compounds in synthesizing new chemical structures with diverse applications in organic chemistry (Elż & Slawomir, 1999).

Antibacterial Effects of Chromen-2-one Derivatives

Behrami and Dobroshi (2019) synthesized and evaluated the antibacterial activity of 4-hydroxy-chromen-2-one derivatives. Their study demonstrated that these compounds exhibit significant bacteriostatic and bactericidal activities, suggesting their potential use in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Application in Photopolymerization

Guillaneuf et al. (2010) explored the use of a chromene derivative as a photoiniferter in nitroxide-mediated photopolymerization. This study provides insights into the applications of chromene compounds in advanced materials science, particularly in developing new types of photopolymers (Guillaneuf et al., 2010).

Synthesis and Structure Analysis

Manolov, Morgenstern, and Hegetschweiler (2012) conducted a study on the synthesis and structure of chromene derivatives. Their research, involving X-ray crystallography, contributes to the broader understanding of the structural aspects of chromene compounds, which is crucial for their application in various scientific fields (Manolov, Morgenstern, & Hegetschweiler, 2012).

Mechanism of Action

Mode of Action

It is known that the compound contains a chromen-7-yl group, which may interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of the molecule, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

- Density : 1.2±0.1 g/cm³

- Boiling Point : 576.0±50.0 °C at 760 mmHg

- Vapour Pressure : 0.0±1.6 mmHg at 25°C

- Flash Point : 250.0±30.2 °C

- Water Solubility at 25 deg C (mg/L) : 0.5404

These properties suggest that the compound may have low bioavailability due to its low water solubility .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the compound’s boiling point and vapor pressure suggest that it may be stable under normal physiological conditions . Its low water solubility may limit its efficacy in aqueous environments such as the bloodstream .

Properties

IUPAC Name |

methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O7/c1-13-17-9-10-19(29-12-15-5-7-16(8-6-15)22(25)28-4)14(2)21(17)30-23(26)18(13)11-20(24)27-3/h5-10H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZXZCPEYWQJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

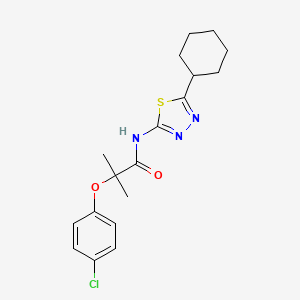

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(benzylthio)acetamide](/img/structure/B3536070.png)

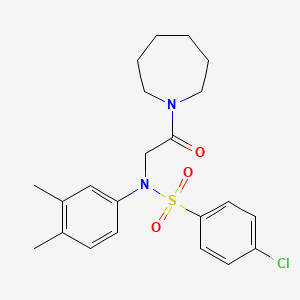

![3-bromo-4-ethoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3536077.png)

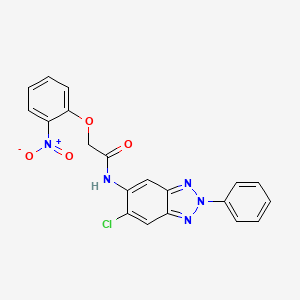

![4-bromo-N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3536081.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3536088.png)

![4-ethyl-3-[(1-naphthylmethyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B3536104.png)

![N,4-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3536108.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3536122.png)

![N-{5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B3536156.png)

![2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3536160.png)

![4-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3536164.png)